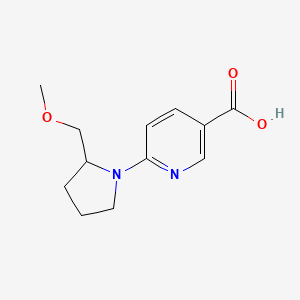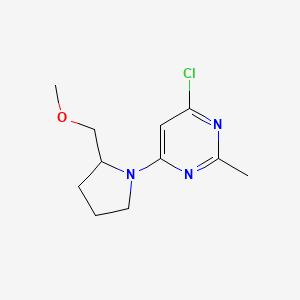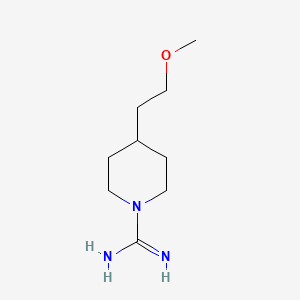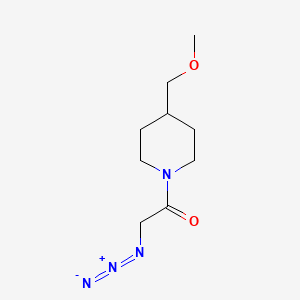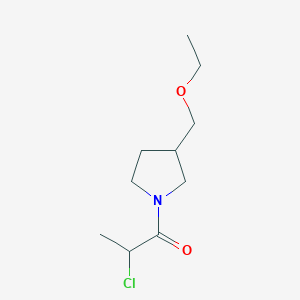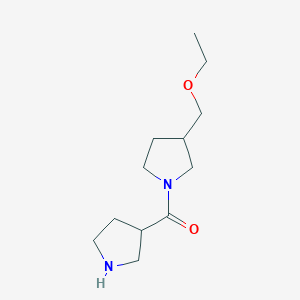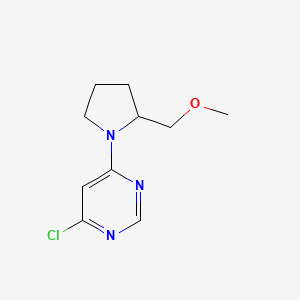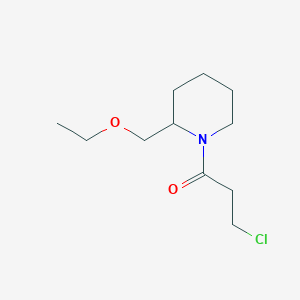
3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one” consists of 11 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
Research by Pietra and Vitali (1972) discussed nucleophilic aromatic substitution reactions, which are crucial for modifying aromatic compounds in pharmaceuticals and agrochemicals. While not directly mentioning our compound of interest, this research outlines fundamental chemical reactions that could be applicable in synthesizing or modifying compounds with similar structures (Pietra & Vitali, 1972).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of compounds like Bilastine, which shares a structural component (piperidine) with our compound, have been extensively studied. Such research provides insights into how modifications to the piperidine ring, akin to those in 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, can impact a compound's biological activity and potential therapeutic applications (Sharma et al., 2021).
Environmental Fate and Biodegradation
Understanding the environmental fate and biodegradation of chemical compounds is essential, especially for those used in industrial and pharmaceutical contexts. Research on the biodegradation of similar structured compounds can offer insights into how 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one might behave in environmental settings and how it can be responsibly managed (Thornton et al., 2020).
Synthetic Methodologies
In the realm of synthetic chemistry, various methodologies have been developed for constructing piperidine-based compounds, which are valuable in medicinal chemistry for their pharmacological properties. Research into efficient synthesis routes, such as those reviewed by Mi (2015) for the compound vandetanib, can provide a foundation for synthesizing and studying compounds like 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one and exploring their potential applications (Mi, 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMJIFDISUQKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



